3-Chloropropionyl-coa

Descripción general

Descripción

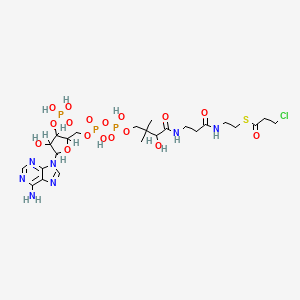

3-Chloropropionyl-coenzyme A is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of coenzyme A, which is essential for the metabolism of fatty acids and the synthesis of acetyl-coenzyme A. The presence of a chlorine atom in the propionyl group makes 3-Chloropropionyl-coenzyme A a unique compound with distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloropropionyl-coenzyme A can be synthesized through several methods. One common approach involves the reaction of 3-chloropropionic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In industrial settings, the production of 3-Chloropropionyl-coenzyme A often involves the use of large-scale reactors and continuous flow systems. The process may include the chlorination of propionic acid followed by the coupling of the resulting 3-chloropropionic acid with coenzyme A. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Mechanism-Based Inactivation of HMG-CoA Synthases

3-Chloropropionyl-CoA irreversibly inhibits HMG-CoA synthases by forming a covalent thioester adduct with the active-site cysteine residue (Cys129 in eukaryotic enzymes, Cys117 in Enterococcus faecalis mvaS) . This reaction proceeds via:

-

Nucleophilic Attack : The thiolate group of the cysteine attacks the electrophilic carbonyl carbon of this compound.

-

Displacement of Chloride : A tetrahedral intermediate forms, followed by chloride elimination.

-

Covalent Adduct Formation : A stable thioether bond is established between the enzyme and the inhibitor .

Key Structural Modifications:

Kinetic Parameters of Inhibition

Studies on E. faecalis mvaS demonstrate time-dependent inactivation:

Comparative Kinetics:

| Organism/Enzyme | (min) | (nM) |

|---|---|---|

| E. faecalis mvaS | 3.5 ± 0.6 | 700 ± 18.5 |

| Eukaryotic HMG-CoA synthase | 0.02–0.05 | 50–100 |

Eukaryotic enzymes exhibit slower inactivation, likely due to differences in active-site accessibility or electrostatic environments .

Structural Insights from X-Ray Crystallography

-

Covalent Adduct Formation : The X-ray structure of E. faecalis mvaS (PDB: 3V4X) reveals this compound covalently bound to Cys117 .

-

Active-Site Geometry : The inhibitor occupies the acetyl-CoA binding pocket, with the chlorine atom positioned near hydrophobic residues (e.g., Val116, Leu215) .

Reaction Specificity and Environmental Influences

-

pH Dependence : Optimal inactivation occurs at alkaline pH (pKa ~8.6), favoring the thiolate form of the catalytic cysteine .

-

Competitive Substrates : Acetyl-CoA protects against inactivation by occupying the active site .

Hydrolysis of Adducts:

| Condition | Half-Life of Adduct |

|---|---|

| E. faecalis mvaS | >5 hours |

| Eukaryotic HMG-CoA synthase | ~1 hour |

The slower hydrolysis in bacterial enzymes suggests stronger stabilization of the covalent adduct.

Biochemical and Therapeutic Implications

-

Cholesterol Biosynthesis : Inhibition of eukaryotic HMG-CoA synthase disrupts mevalonate pathway flux, reducing cholesterol synthesis .

-

Antimicrobial Applications : Targeting bacterial mvaS (e.g., in E. faecalis) offers a strategy to combat pathogens reliant on polyisoprenoid biosynthesis .

Comparative Analysis with Natural Inhibitors

This compound shares mechanistic parallels with hymeglusin, a β-lactone natural product:

| Feature | This compound | Hymeglusin |

|---|---|---|

| Target | Active-site cysteine | Active-site cysteine |

| Covalent Modification | Thioether bond | Thioester bond |

| Selectivity | Broad (eukaryotic + bacterial) | Eukaryote-specific |

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Chloropropionyl-coenzyme A serves as a versatile reagent in organic synthesis. Its reactive nature allows it to participate in various chemical reactions, making it a valuable building block for constructing complex molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Enzyme Inhibition Studies

Research has demonstrated that 3-Chloropropionyl-coenzyme A acts as an active-site-directed inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A synthase (HMG-CoA synthase). This inhibition is significant in studying the mevalonate pathway, which is critical for cholesterol biosynthesis. The compound irreversibly inhibits HMG-CoA synthase by targeting the active site cysteine, thus providing insights into enzyme mechanisms and potential therapeutic targets for metabolic disorders .

Pharmaceutical Development

The compound has been explored for its potential therapeutic applications. For instance, it has been utilized as a precursor in the synthesis of various drugs, including beclamide, which exhibits sedative and anticonvulsant properties. The efficient conversion rates achieved during these syntheses highlight its importance in drug development .

Agricultural Applications

In agriculture, 3-Chloropropionyl-coenzyme A can be utilized in the formulation of herbicides and fungicides. Its role as an intermediate in the synthesis of agrochemicals underscores its significance in enhancing crop protection strategies .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Chloropropionyl-coenzyme A involves its interaction with specific enzymes and proteins in metabolic pathways. The chlorine atom in the propionyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and affect various biochemical processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromopropionyl-coenzyme A

- 2-Chloropropionyl-coenzyme A

- 4-Chlorobutyryl-coenzyme A

- Chloroacetyl-coenzyme A

Uniqueness

3-Chloropropionyl-coenzyme A is unique due to the presence of the chlorine atom in the propionyl group, which imparts distinct chemical reactivity and properties. Compared to its analogs, it exhibits different reactivity patterns in nucleophilic substitution and oxidation-reduction reactions, making it a valuable compound for various applications in research and industry.

Propiedades

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-chloropropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39ClN7O17P3S/c1-24(2,19(36)22(37)28-6-4-14(33)27-7-8-53-15(34)3-5-25)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)32-12-31-16-20(26)29-11-30-21(16)32/h11-13,17-19,23,35-36H,3-10H2,1-2H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJZPAYTKZKLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39ClN7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914609 | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(3-Chloropropanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-aminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96212-36-1 | |

| Record name | 3-Chloropropionyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096212361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(3-Chloropropanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-aminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.